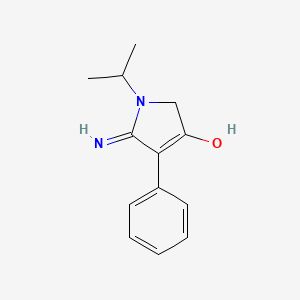![molecular formula C16H11ClN6OS B3718611 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone](/img/structure/B3718611.png)
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone
Overview
Description
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone, also known as CTMQ, is a compound that has been studied extensively in scientific research. It is a heterocyclic compound that has been synthesized using various methods, and has been found to have potential applications in the fields of medicine and pharmacology.
Mechanism of Action
The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, as well as the growth of bacteria and fungi. 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines and chemokines.
Biochemical and Physiological Effects
Studies have shown that 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has also been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has been found to have anti-inflammatory activity, and has been shown to reduce the production of inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone in lab experiments is its potential as a multi-targeted therapeutic agent. 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has been found to have activity against a range of targets, including cancer cells, bacteria, and inflammatory cytokines. However, one of the limitations of using 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone in lab experiments is its potential toxicity. Studies have shown that 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone. One area of research is the development of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone analogs with improved activity and reduced toxicity. Another area of research is the identification of the specific targets of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone, which may lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone in animal models and clinical trials.
Scientific Research Applications
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has been found to have potential applications in the field of medicine and pharmacology. It has been studied for its potential anticancer activity, as well as its ability to inhibit the growth of certain bacteria and fungi. 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}methyl)-4(1H)-quinazolinone has also been found to have potential as an anti-inflammatory agent, and has been studied for its potential use in the treatment of various inflammatory conditions.
properties
IUPAC Name |
2-[[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6OS/c17-10-5-7-11(8-6-10)23-16(20-21-22-23)25-9-14-18-13-4-2-1-3-12(13)15(24)19-14/h1-8H,9H2,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJFPMHONFARRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3718530.png)
![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B3718548.png)

![N-cyclohexyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718558.png)
![3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B3718566.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718587.png)
![3-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3718591.png)
![2-[({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B3718599.png)
![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3718606.png)
![N-(2-ethoxyphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B3718616.png)
![N-(2-ethyl-6-methylphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B3718618.png)
![6-(2,5-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B3718622.png)

![2-[(2-chlorobenzyl)thio]-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3718635.png)